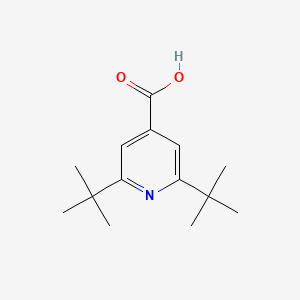

2,6-Di-tert-butylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIWEBPMRLTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406101 | |

| Record name | 2,6-Di-tert-butylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191478-92-9 | |

| Record name | 2,6-Di-tert-butylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Methodologies and Mechanistic Studies for 2,6 Di Tert Butylisonicotinic Acid and Its Precursors**

Diverse Synthetic Routes and Their Comparative Analysis in Laboratory Synthesis

The construction of a sterically encumbered molecule like 2,6-di-tert-butylisonicotinic acid requires a strategic combination of reactions to build the heterocyclic core and append the bulky substituents and the carboxylic acid moiety. Laboratory synthesis often involves a comparative analysis of various routes to optimize yield, purity, and operational simplicity.

The formation of the pyridine (B92270) ring itself is a cornerstone of the synthesis. Several classical and modern methods are employed to create the carbon-carbon bonds that constitute the heterocyclic scaffold.

One of the most fundamental approaches is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org This multicomponent reaction first yields a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. organic-chemistry.org For a target like this compound, a precursor could theoretically be assembled using pivalaldehyde (2,2-dimethylpropanal) and a suitable β-ketoester.

Transition metal-catalyzed cross-coupling reactions have become indispensable for C-C bond formation. Palladium-catalyzed reactions, for example, are widely used for synthesizing substituted pyridines. numberanalytics.com Other strategies include cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of 1,2,3-triazine (B1214393) 1-oxides with β-ketocarbonyl compounds, which can produce polysubstituted pyridines at room temperature. organic-chemistry.org

A comparative overview of common C-C bond formation strategies for pyridine rings is presented below.

Interactive Table 1: Comparative Analysis of C-C Bond Formation Strategies for Pyridine Synthesis

| Method | Description | Precursors | Conditions | Advantages | Limitations |

| Hantzsch Synthesis | A multi-component reaction forming a dihydropyridine, followed by oxidation. organic-chemistry.org | Aldehyde, β-ketoester, ammonia | Condensation, then oxidation (e.g., with HNO₃, DDQ) | High convergence, access to polysubstituted pyridines. | Requires a subsequent oxidation step which can add to the step count. acsgcipr.org |

| Chichibabin Synthesis | Condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia. wikipedia.org | Aldehydes, ketones, ammonia | High temperature and pressure, often gas-phase. acsgcipr.org | Uses inexpensive and simple precursors. wikipedia.org | Often suffers from low yields (around 30%). wikipedia.org |

| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. | Pyridinium ylides, α,β-unsaturated carbonyls | Base-catalyzed condensation | Good yields for a variety of substitution patterns. | Requires pre-functionalized starting materials. |

| Metal-Catalyzed Cycloadditions | Co-cyclization of alkynes and nitriles, often catalyzed by cobalt or other transition metals. | Alkynes, nitriles | Metal catalyst (e.g., Co, Rh) | High atom economy, direct formation of the aromatic ring. | Catalyst cost and sensitivity can be a factor. |

| Diels-Alder Reactions | Inverse-electron-demand cycloaddition using electron-deficient dienes (e.g., triazines) and electron-rich dienophiles. organic-chemistry.org | 1,2,3-Triazine derivatives, β-ketocarbonyl compounds | Often proceeds at room temperature. organic-chemistry.org | Mild conditions, high regioselectivity. | Availability of substituted triazine precursors can be limited. |

Once the pyridine ring with the bulky alkyl groups is formed, the introduction of the carboxylic acid group at the C4 position (isonicotinic position) is the next critical step. The carboxylic group enhances polarity and can coordinate with metal ions, a useful property in various applications. nih.gov

Several methods exist for this transformation:

Oxidation of an Alkyl Group: If a precursor such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (γ-picoline derivative) is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). Oxidation of fused-ring pyridine compounds with nitric acid at high temperatures and pressures is a known industrial method. google.com

Hydrolysis of a Nitrile: An alternative route involves the introduction of a nitrile group, which can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. Methods for installing a nitrile group include the reaction of an in-situ generated dihydropyridine with a cyano electrophile. researchgate.net

Carbonation with CO₂: Direct carboxylation can be achieved by reacting a lithiated pyridine intermediate (formed by halogen-metal exchange or deprotonation) with carbon dioxide.

Introducing sterically demanding tert-butyl groups at the C2 and C6 positions of the pyridine ring is a significant synthetic hurdle. The direct alkylation of a pre-formed pyridine ring is often difficult due to the ring's deactivation towards electrophilic substitution and the steric bulk of the incoming group. wikipedia.org

More effective strategies typically involve:

Building the Ring with Pre-installed Groups: As mentioned, the Hantzsch synthesis can utilize starting materials that already contain the tert-butyl groups, such as using a β-dicarbonyl compound bearing a tert-butyl group. organic-chemistry.org

Catalytic C-H Alkylation: Cationic half-sandwich rare-earth catalysts have shown efficiency in the C-H addition of pyridine derivatives to olefins, providing a route to 2-alkylated pyridines. organic-chemistry.org

Reductive Coupling: A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can successfully introduce alkyl groups bearing an all-carbon quaternary center under mild conditions. organic-chemistry.org

Functionalization of Pyridine N-oxides: Pyridine N-oxides can be activated with various reagents, making the α-positions (C2 and C6) susceptible to nucleophilic attack. researchgate.net Reaction with Grignard reagents or other organometallic nucleophiles can install the alkyl groups, followed by deoxygenation to restore the pyridine. researchgate.net

Green Chemistry Principles in the Synthesis of Sterically Hindered Pyridines

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of pyridines aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govunibo.it These principles are particularly relevant for complex, multi-step syntheses.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: Many pyridine syntheses can be performed under solvent-free or "neat" conditions, often with heating or microwave irradiation. tandfonline.comnih.gov For example, Hantzsch-like condensations have been successfully carried out under solvent-free conditions at 80 °C, affording functionalized pyridines in high yields. conicet.gov.ar Another approach describes a tandem reaction for synthesizing diaryl substituted pyridines that is solvent-, metal-, and oxidant-free. researchgate.net

Benign Solvents: When a solvent is necessary, water is an ideal choice. The Hantzsch synthesis has been adapted to run efficiently in aqueous micelles. organic-chemistry.org Ionic liquids are also explored as alternative reaction media that can sometimes double as catalysts. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy, lower energy requirements, and the potential for catalyst recycling. rasayanjournal.co.in

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. numberanalytics.com Covalently anchored sulfonic acid on silica (B1680970) gel has been used as a recyclable heterogeneous catalyst for the Hantzsch synthesis under solvent-free conditions. organic-chemistry.org Magnetically recoverable nanocatalysts also offer a practical solution for catalyst recycling in pyridine synthesis. rsc.org

Bifunctional Catalysts: Catalysts that can promote multiple steps in a sequence are highly desirable. A bifunctional palladium-on-carbon/K-10 montmorillonite (B579905) catalyst has been used for a domino cyclization-oxidative aromatization process to produce pyridines under microwave irradiation, where the solid acid promotes cyclization and the palladium facilitates dehydrogenation. organic-chemistry.org

Photocatalysis and Electrocatalysis: These methods can offer mild reaction conditions and high selectivity. Visible-light photocatalysis has been employed for pyridine synthesis through radical-mediated pathways, and electrocatalysis can drive reactions through electrochemical oxidation or reduction. numberanalytics.com

Interactive Table 2: Green Catalytic Approaches in Pyridine Synthesis

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of the sterically hindered 2,6-di-tert-butylpyridine (B51100) core, a foundational precursor to this compound, involves transformations whose mechanisms have been a subject of detailed investigation. Understanding these pathways is crucial for optimizing reaction conditions and improving yields. The introduction of bulky tert-butyl groups at the 2 and 6 positions of the pyridine ring presents unique mechanistic challenges and opportunities.

Spectroscopic methods are indispensable for elucidating the reaction pathways in the synthesis of 2,6-disubstituted pyridines. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in identifying intermediates and characterizing final products, providing insight into the transformation processes.

In the synthesis of 2,6-di-tert-butyl-4-methylpyridine, a key precursor, low-temperature NMR experiments have been used to support the formation of a glycosyl triflate as a highly active glycosylating species when activated with triflic anhydride (B1165640) in the presence of the pyridine base. researchgate.net Proton NMR spectroscopy, in particular, has been employed to examine the reactivity of 2,6-di-tert-butylpyridine with various species, shedding light on its behavior in complex reaction mixtures. sigmaaldrich.com

IR spectroscopy is another powerful tool used to monitor these syntheses. For instance, the zwitterionic structure of certain 2,6-disubstituted thiosemicarbazone derivatives of pyridine was determined using X-ray crystallography, with IR spectroscopy confirming the presence of key functional groups. nih.govmdpi.com The adsorption of 2,6-di-tert-butylpyridine onto catalytic surfaces, studied via in-situ IR, reveals details about its interaction with acid sites, which is fundamental for understanding its role in catalysis. researchgate.net

Table 1: Spectroscopic Data for Key Precursors and Related Compounds

| Compound | Spectroscopic Technique | Key Observations | Reference |

| 2,6-Di-tert-butyl-4-methylpyrylium salt | 1H NMR [(CD3)2SO] | δ: 1.45 (s, 18H), 2.72 (s, 3H), 8.10 (s, 2H) | orgsyn.org |

| 6-(pyrrolidin-1-yl)picolinonitrile | 1H NMR (500 MHz, DMSO-d6) | δ: 1.92–1.95 (m, 4H, 2CH2), 4.58–3.84 (m, 4H, 2CH2), 6.75 (d, 1H, J=9 Hz), 7.08 (d, 1H, J=7 Hz), 7.62 (dd, 1H, J1=8 Hz, J2=8 Hz) | mdpi.com |

| 6-(pyrrolidin-1-yl)picolinonitrile | 13C NMR (125 MHz, DMSO-d6) | δ: 25.34 (2C), 46.85 (2C), 112.05, 116.69, 118.73, 130.93, 138.17, 157.15 | mdpi.com |

| 6-Piperidin-1-ylpicolinonitrile | IR (KBr) | 2234 cm-1 (C≡N stretch), 1595 cm-1 (C=N stretch) | mdpi.com |

| 2,6-Di-tert-butyl-4-methylpyridine | Vapor Phase IR | Used to determine Beer's Law constants and vapor pressure. | researchgate.net |

The synthesis of the 2,6-di-tert-butylpyridine framework is heavily influenced by kinetic and thermodynamic factors, primarily due to the significant steric hindrance imposed by the tert-butyl groups. This steric bulk is the reason for its well-known properties as a non-nucleophilic base; it can be protonated but does not readily react with Lewis acids like boron trifluoride. wikipedia.org

The alkylation of pyridine with tert-butyllithium (B1211817) is a classic method for preparing the 2,6-di-tert-butylpyridine precursor. wikipedia.orgacs.org The kinetics of this reaction are controlled by the approach of the bulky nucleophile to the pyridine ring. The thermodynamic stability of the resulting disubstituted product drives the reaction forward.

Thermodynamic data for precursors like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) have been established, providing insight into its physical behavior, which is essential for process optimization such as purification by distillation or sublimation. researchgate.net For example, its enthalpy of vaporization and vapor pressure are key parameters for designing separation processes. researchgate.net The unique stability of these hindered pyridines also allows them to be used to probe reaction mechanisms, such as in cationic polymerization, where they can selectively quench proton-initiated pathways without interfering with Lewis acid-initiated processes. researchgate.net

Table 2: Thermodynamic Properties of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

| Property | Value | Unit | Reference |

| Enthalpy of Vaporization | 45 | kJ/mol | researchgate.net |

| Vapor Pressure (at 25 °C) | 0.087 | Torr | researchgate.net |

| pKa (in 50% EtOH) | 4.41 | researchgate.net | |

| Melting Point | 34 | °C | researchgate.net |

| Boiling Point (at 760 Torr) | 223 | °C | researchgate.net |

The direct observation and characterization of reaction intermediates provide conclusive evidence for proposed mechanistic pathways. In the synthesis of precursors to this compound, several key intermediates have been successfully isolated and characterized.

A notable example comes from the synthesis of 2,6-di-tert-butyl-4-methylpyridine via the pyrylium (B1242799) salt route. During the reaction, the formation of a "brilliant-yellow intermediate" is observed, which fades upon reaction completion. orgsyn.org The subsequent pyrylium salt, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, can be isolated as a stable, non-hygroscopic solid. orgsyn.org This intermediate is thoroughly characterized by its melting point and NMR spectroscopy, confirming its structure before its conversion to the final pyridine product. orgsyn.org The ability to isolate this salt allows for purification, which ultimately leads to a higher purity of the desired non-nucleophilic base. orgsyn.org

Table 3: Properties of Isolated Synthetic Intermediates

| Intermediate | Formula | Melting Point (°C) | Characterization Methods | Reference |

| 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate | C14H23F3O3S | 203 | NMR, Elemental Analysis | researchgate.netorgsyn.org |

| 2,6-Di-tert-butyl-4-methylpyrylium perchlorate | C14H23ClO4 | 168–169 | NMR, Recrystallization | orgsyn.org |

| 6-(pyrrolidin-1-yl)picolinonitrile | C10H11N3 | 73–75 | NMR, IR, Elemental Analysis | mdpi.com |

**spectroscopic and Structural Elucidation Methodologies Applied to 2,6 Di Tert Butylisonicotinic Acid and Its Complexes**

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2,6-Di-tert-butylisonicotinic acid, with its distinct arrangement of aromatic and aliphatic groups, various NMR techniques are utilized to assign every proton and carbon atom and to study its dynamic behavior.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the nuclei, complex structures often require multi-dimensional techniques for complete assignment.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe distinct signals for the tert-butyl protons and the aromatic protons on the pyridine (B92270) ring. The large tert-butyl groups create significant steric hindrance, which can influence the chemical shifts of adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, the aromatic carbons of the pyridine ring, and the carboxylic acid carbon. The chemical shift of the carboxylic acid carbon is particularly diagnostic.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, it would primarily show correlations between the aromatic protons on the pyridine ring, if any are coupled.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals for the protonated carbons of the pyridine ring.

| Technique | Purpose | Expected Information for this compound |

| ¹H NMR | Identifies proton environments | Signals for tert-butyl and pyridine ring protons. |

| ¹³C NMR | Identifies carbon environments | Signals for tert-butyl, pyridine ring, and carboxylic acid carbons. |

| COSY | Shows ¹H-¹H correlations | Correlations between coupled protons on the pyridine ring. |

| HSQC | Shows direct ¹H-¹³C correlations | Links pyridine ring protons to their directly attached carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations | Confirms connectivity between tert-butyl groups and the pyridine ring/carboxylic acid. |

Solid-State NMR Methodologies for Investigating Crystalline Forms

Solid-state NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid forms. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have different physical properties. For this compound, ssNMR can reveal details about the molecular packing, intermolecular interactions, and the presence of different conformers in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. worktribe.comnih.gov

Dynamic NMR Studies for Conformational Analysis in Solution

The steric bulk of the two tert-butyl groups in this compound can lead to restricted rotation around the C-C bonds connecting them to the pyridine ring. Dynamic NMR (DNMR) is the study of NMR spectra as a function of temperature to investigate dynamic processes such as conformational changes or restricted rotation. nih.gov By analyzing the changes in the line shape of the NMR signals at different temperatures, it is possible to determine the energy barriers for these rotational processes. For instance, at low temperatures, separate signals might be observed for non-equivalent protons or carbons that become equivalent at higher temperatures due to rapid rotation.

X-ray Diffraction Methodologies for Single Crystal and Powder Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.

Techniques for Crystal Growth and Optimization of Diffraction Quality

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. Growing suitable crystals of this compound can be challenging due to its steric bulk, which may hinder regular packing in a crystal lattice. Common crystal growth techniques include:

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. The choice of solvent is critical.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

Optimizing these conditions by varying solvents, concentrations, and temperatures is often necessary to obtain crystals of sufficient size and quality for diffraction experiments.

Advanced Refinement Methodologies for Precise Structural Determination

Once a suitable crystal is obtained and diffraction data is collected, the raw data must be processed and refined to generate a final, accurate structural model. Modern crystallographic software employs advanced refinement methodologies to improve the quality of the structure. This involves fitting the atomic positions, thermal parameters, and occupancies to the experimental diffraction data. For a molecule like this compound, careful refinement is necessary to accurately model the positions of all atoms, including the hydrogen atoms, and to analyze potential hydrogen bonding interactions involving the carboxylic acid group. nih.gov The final refined structure provides a detailed picture of the molecular geometry and packing in the crystal.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the crystal structures of related substituted pyridines and other organic molecules, various types of intermolecular interactions have been observed. These include hydrogen bonding involving hydroxyl and amino groups, as well as weaker interactions with fluorine and other atoms. mdpi.com The substitution of a hydroxyl group with hydrogen or fluorine can lead to a significant weakening of the intermolecular interactions. mdpi.com For instance, the strongest interactions are typically hydrogen bonds from hydroxyl groups, followed by those from amino groups, and then weaker interactions involving fluorine. mdpi.com The fluorine atom is generally unable to replicate the role of a hydroxyl group in the molecular packing. mdpi.com

In the context of halogen-bonded assemblies, thiourea-based receptor molecules have been synthesized, where intermolecular interactions such as N–H⋯S, N–H⋯I, and I⋯S play a significant role in the crystal packing. researchgate.net The study of these interactions is critical for the rational design of new materials with desired structural motifs. researchgate.net The number of molecules surrounding a central molecule in the crystal lattice typically ranges from 12 to 14, forming a complex network of interactions. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and characterizing the bonding within a molecule. These techniques probe the vibrational energy levels of molecules, which are highly sensitive to their structure and chemical environment.

For complex organic molecules, FT-IR and Raman spectra provide a unique fingerprint, allowing for their identification and the analysis of their structural features. For example, in the study of 2,5-di-tert-butyl-hydroquinone (DTBHQ), both FT-IR and Raman spectroscopy were used to record the vibrational spectra in the regions of 400-4000 cm⁻¹ and 50-3500 cm⁻¹, respectively. nih.govsigmaaldrich.com Similarly, the FT-IR spectra of compounds like 2,6-dinitro-3,5-di-tert-butyl-phenol have been recorded to aid in their characterization. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to achieve a more detailed understanding of the molecular structure. By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a definitive assignment of the observed vibrational modes can be made. This approach has been successfully applied to various molecules, including 2,5-di-tert-butyl-hydroquinone and 2,4-diamino-6-hydroxypyrimidine. nih.govsigmaaldrich.comnih.gov The potential energy distribution (PED) analysis is a crucial component of these studies, as it allows for the quantitative assignment of vibrational modes to specific internal coordinates of the molecule. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of volatile and semi-volatile organic compounds. This technique has been employed for the determination of related compounds like 2,6-di-tert-butyl-hydroxytoluene and its transformation products in various environmental samples. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This level of accuracy is crucial for unambiguously determining the elemental composition of a molecule and distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are capable of providing the high mass accuracy required for such analyses. researchgate.net The accuracy of HRMS data is critical for the reliable identification of small molecules and their fragments. researchgate.net

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are then mass-analyzed. nationalmaglab.org This process provides detailed structural information and allows for the elucidation of fragmentation pathways.

The fragmentation patterns observed in MS/MS spectra are highly characteristic of the molecule's structure. For instance, the unimolecular fragmentation of tert-butyl substituted aromatic compounds often involves the loss of a methyl radical as a primary fragmentation step. researchgate.net The analysis of fragmentation pathways is a powerful tool for the structural analysis and identification of small molecules. researchgate.net Different types of mass spectrometers, such as triple quadrupoles and hybrid instruments like Q-TOF, are used for tandem MS experiments. youtube.com

Table of Key Fragmentation Data for Related Compounds:

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| 2,6-Di-tert-butylpyridine (B51100) | 192.1747 [M+H]⁺ | 164.9844 | Loss of C₂H₄ | ufz.de |

| Butyrophenone | 148 [M]⁺˙ | 120, 105 | McLafferty rearrangement, α-cleavage | nih.gov |

| 1- and 2-tert-butylnaphthalene | [M]⁺˙ | Loss of CH₃˙ | Loss of a methyl radical | researchgate.net |

This interactive table summarizes key fragmentation data for compounds structurally related to this compound, illustrating common fragmentation behaviors observed in mass spectrometry.

**computational and Theoretical Chemistry Investigations of 2,6 Di Tert Butylisonicotinic Acid**

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in a molecule and identifying its preferred conformations. For carboxylic acids like 2,6-di-tert-butylisonicotinic acid, conformational analysis is crucial for understanding their properties. researchgate.net Geometry optimizations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This process helps in identifying the lowest energy structure, which corresponds to the most stable conformer. researchgate.net The steric hindrance imposed by the bulky tert-butyl groups at the 2 and 6 positions of the pyridine (B92270) ring significantly influences the orientation of the carboxylic acid group.

Frontier molecular orbital theory is a model that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to approximate reactivity. taylorandfrancis.com The HOMO is the outermost orbital containing electrons and tends to indicate a molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its capacity to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity of a molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

These orbitals' energies and spatial distributions offer insights into the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack. taylorandfrancis.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the carboxyl group, while the LUMO would also be associated with the π-system of the aromatic ring.

Table 1: Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. |

Note: Specific energy values for this compound require dedicated computational studies.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netmdpi.com Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can aid in the assignment of experimental spectra. mdpi.com The calculated shifts are often correlated with experimental values to ensure the accuracy of the determined molecular structure in solution. mdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed vibrational modes to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid group and the ring vibrations of the pyridine moiety.

Table 2: Calculated Spectroscopic Data (Example)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | Value | Value |

| 1H NMR Chemical Shift (OH) | Value | Value |

| Vibrational Frequency (C=O stretch) | Value (cm-1) | Value (cm-1) |

Note: The table requires specific data from computational studies on this compound.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for energetic and structural predictions. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. The development of deep learning models has also enhanced the capabilities of ab initio protein structure prediction, which could be adapted for smaller molecules to predict geometric descriptors with high accuracy. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. easychair.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide insights into conformational changes, molecular motions, and interactions with the surrounding environment. easychair.org

MD simulations are particularly well-suited for investigating the effects of solvents on molecular behavior. easychair.org By explicitly including solvent molecules in the simulation, it is possible to study the formation of solvation shells around the solute, this compound. This allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents like water or alcohols. bohrium.com Understanding these interactions is crucial as they can significantly influence the molecule's solubility, reactivity, and conformational preferences in solution. easychair.org

Conformational Sampling and Trajectory Analysis

Due to the bulky tert-butyl groups, this compound is expected to have a restricted conformational landscape. The rotation of the tert-butyl groups and the carboxylic acid group is likely to be hindered, leading to distinct, energetically favorable conformations.

Conformational Sampling of this compound would typically involve computational methods such as molecular mechanics or quantum mechanics to explore the potential energy surface of the molecule. These methods systematically alter the dihedral angles of the rotatable bonds—specifically the C(2)-C(tert-butyl), C(6)-C(tert-butyl), and C(4)-C(carboxyl) bonds—to identify stable conformers. The steric repulsion between the large tert-butyl groups and the carboxylic acid moiety is a dominant factor in determining the preferred orientations. It is anticipated that the lowest energy conformation would involve a significant twisting of the carboxylic acid group out of the plane of the pyridine ring to minimize steric clash with the ortho tert-butyl groups.

Trajectory Analysis , derived from molecular dynamics (MD) simulations, provides insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. bohrium.com MD simulations model the movement of atoms over time, offering a view of the conformational changes the molecule undergoes. For this compound, trajectory analysis would likely reveal that the molecule spends most of its time in a limited number of conformational states due to the high energy barriers for rotation around the sterically hindered bonds. The flexibility of the molecule would be significantly lower compared to less substituted isonicotinic acids.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies are valuable for predicting the properties and reactivity of chemical compounds based on their molecular structure. mdpi.com For this compound, QSPR can be employed to understand how its unique structural features translate into specific chemical behaviors, excluding prohibited properties such as toxicity or dosage.

Development of Descriptors for Molecular Properties

To build a QSPR model, a set of numerical descriptors that quantify different aspects of the molecular structure is required. For this compound, these descriptors would capture its electronic, steric, and topological features.

Relevant Molecular Descriptors might include:

Steric Descriptors: These are particularly important for this molecule. Examples include:

Sterimol parameters (L, B1, B5): These describe the dimensions of the substituents.

Topological Steric Effect Index: Quantifies the steric hindrance around a specific atom or functional group.

Electronic Descriptors: These describe the electronic distribution in the molecule.

Atomic Charges: The partial charges on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid would be crucial for understanding coordination behavior.

Frontier Molecular Orbital Energies (HOMO and LUMO): These are related to the molecule's ability to donate or accept electrons and are indicative of its reactivity. rsc.org

Topological Descriptors: These are derived from the 2D representation of the molecule.

Wiener Index and Kier & Hall Connectivity Indices: These reflect the branching and complexity of the molecular skeleton.

A hypothetical data table illustrating the types of descriptors that could be calculated for a QSPR study of substituted isonicotinic acids is presented below.

| Compound | Steric Hindrance Index | pKa (calculated) | LUMO Energy (eV) |

| Isonicotinic acid | 1.00 | 4.96 | -1.5 |

| 2-methylisonicotinic acid | 1.85 | 5.22 | -1.3 |

| 2,6-dimethylisonicotinic acid | 3.50 | 5.77 | -1.1 |

| This compound | 8.20 | 3.58 | -0.9 |

This table is for illustrative purposes only. The values are hypothetical and intended to show the types of data used in QSPR modeling.

Statistical Modeling for Predicting Trends in Reactivity or Coordination Behavior

Once a set of descriptors is generated, statistical methods are used to build a mathematical model that correlates these descriptors with a specific property of interest, such as reactivity or coordination ability.

For predicting reactivity , a QSPR model could be developed to correlate the calculated descriptors with experimentally determined reaction rates for a series of related pyridine carboxylic acids. researchgate.netresearchgate.net For instance, the rate of esterification or amidation of the carboxylic acid group could be modeled. The steric hindrance from the tert-butyl groups in this compound would be expected to be a major factor, likely leading to a significantly lower reactivity compared to less hindered analogues.

Ligand Design Principles Incorporating Steric Hindrance and Electronic Properties

The design of ligands built around the this compound scaffold is a deliberate exercise in balancing steric and electronic effects to control the coordination environment around a metal center. The two tert-butyl groups positioned at the 2 and 6 positions of the pyridine ring exert significant steric hindrance. This bulkiness can dictate the number of ligands that can coordinate to a metal ion, often favoring the formation of complexes with lower coordination numbers. illinois.edu Furthermore, this steric crowding can create a protective pocket around the metal center, influencing its reactivity and stabilizing unusual oxidation states or geometries. researchgate.netfigshare.com The steric demands of such ligands are among the highest for terphenyl ligands and can be so great as to prevent the formation of certain species, for instance, the stannylene Sn(ArtBu6)2. figshare.com

From an electronic standpoint, the isonicotinic acid moiety offers distinct coordination sites: the pyridine nitrogen and the carboxylate group. The pyridine nitrogen is a Lewis basic site, capable of forming a dative bond with a metal ion. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the donor strength of the nitrogen atom. The carboxylate group, being a versatile coordinating agent, can bind to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. The interplay between the sterically demanding tert-butyl groups and the electronic nature of the pyridine and carboxylate donors allows for fine-tuning of the resulting metal complex's stability, solubility, and reactivity. mdpi.com

Synthetic Strategies for the Preparation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can be adjusted to favor the formation of the desired product.

This compound can act as a chelating ligand, binding to a transition metal through both the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered ring. However, the significant steric bulk of the tert-butyl groups can influence this chelation. In some cases, the steric hindrance may prevent the simultaneous coordination of both the nitrogen and carboxylate groups to the same metal center, leading to alternative coordination modes. The chelation behavior is also dependent on the size and preferred coordination geometry of the transition metal ion.

The pyridine nitrogen of this compound typically acts as a monodentate donor. The carboxylate group, however, exhibits greater flexibility in its coordination. It can coordinate as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand that links two metal centers. The specific coordination mode adopted is influenced by several factors, including the metal ion, the presence of other ligands, and the reaction conditions. This versatility in coordination allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to intricate polynuclear architectures. researchgate.net

Both homoleptic and heteroleptic complexes of this compound can be synthesized. Homoleptic complexes contain only one type of ligand, in this case, the 2,6-di-tert-butylisonicotinate anion. These are typically prepared by reacting a metal salt with a stoichiometric amount of the ligand. nih.govrsc.org

Structural Analysis of Coordination Compounds

The precise arrangement of atoms in a coordination compound is crucial for understanding its physical and chemical properties. X-ray crystallography is the most powerful technique for the structural elucidation of these complexes. researchgate.net

The coordination polyhedron describes the geometrical arrangement of the donor atoms of the ligands around the central metal ion. For complexes of this compound, the steric bulk of the tert-butyl groups plays a significant role in determining the geometry of the coordination polyhedron. uky.edu Depending on the metal ion and the stoichiometry of the complex, various geometries can be observed, such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. ajol.info In some instances, the steric constraints imposed by the ligand can lead to distorted geometries, which can have a profound impact on the electronic structure and reactivity of the complex. uky.edunih.gov For example, in diorganotin complexes with a related dicarboxamide ligand, a distorted trigonal bipyramidal geometry was observed. uky.edu

Elucidation of Metal-Ligand Bonding Parameters

The elucidation of metal-ligand bonding parameters in complexes of this compound is crucial for understanding the nature and strength of the interaction between the metal ion and the ligand. These parameters are typically determined through single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the coordination sphere.

Key bonding parameters that are scrutinized include:

Metal-Nitrogen (M-N) Bond Length: The distance between the metal center and the pyridyl nitrogen atom. This bond length is a direct indicator of the strength of the M-N interaction. A shorter bond generally signifies a stronger interaction.

Metal-Oxygen (M-O) Bond Lengths: The distances between the metal center and the oxygen atoms of the carboxylate group. The coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging) will dictate the number and nature of these bonds.

Bond Angles: Angles around the metal center (e.g., N-M-O, O-M-O) define the coordination geometry. These are heavily influenced by both the electronic preferences of the metal ion and the steric constraints of the ligand.

The interpretation of these parameters often involves comparison with data from complexes with less sterically hindered ligands. For instance, a lengthening of the M-N bond in a complex of this compound compared to a complex of isonicotinic acid with the same metal would provide quantitative evidence of steric strain.

Influence of Steric Bulk on Coordination Number and Geometry

The most defining characteristic of this compound as a ligand is the immense steric bulk of the tert-butyl groups positioned at the 2 and 6 positions of the pyridine ring. This steric hindrance plays a dominant role in determining the coordination number of the metal center and the resulting geometry of the complex.

Coordination Number: The bulky tert-butyl groups can prevent the close approach of other ligands or solvent molecules to the metal center. illinois.eduillinois.edu This often results in complexes with lower-than-usual coordination numbers for a given metal ion. For example, a metal that typically forms six-coordinate octahedral complexes might be forced into a four- or five-coordinate geometry.

Coordination Geometry: Even when a common coordination number is achieved, the steric pressure exerted by the tert-butyl groups often leads to significant distortions from idealized geometries (e.g., tetrahedral, square planar, octahedral). These distortions are observable in the bond angles around the central metal ion, which will deviate from the ideal values. In some cases, the steric demands of the ligand can stabilize highly unusual or kinetically trapped geometries that would be inaccessible with smaller ligands. The large steric profile can also influence the orientation of the ligand, affecting intermolecular packing in the solid state. illinois.eduillinois.edu

Spectroscopic Characterization of Metal Complexes (Methodology Focus)

Spectroscopic techniques are indispensable for characterizing the electronic structure and bonding in metal complexes of this compound.

UV-Vis Spectroscopy for Electronic Transitions and d-d Band Analysis

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a metal complex. libretexts.org The absorption of ultraviolet or visible light promotes an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition) or involves the transfer of an electron between the metal and the ligand (a charge-transfer transition). libretexts.orgresearchgate.net

d-d Transitions: These transitions occur between the t₂g and e_g sets of d-orbitals, which are split in energy by the ligand field. For transition metal complexes, these bands are often found in the visible region of the spectrum and are typically weak due to being Laporte-forbidden (i.e., they involve a change in parity). The energy of these absorptions provides direct information about the ligand field splitting parameter (Δ), which is a measure of the ligand's ability to split the d-orbitals.

Charge-Transfer (CT) Transitions: These are generally much more intense than d-d bands and usually occur in the UV region.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to a ligand-based empty orbital (e.g., a π* orbital of the pyridine ring).

The analysis of the UV-Vis spectrum allows for the determination of key electronic parameters and provides insights into the geometry and bonding of the complex.

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique specifically used for studying complexes that contain one or more unpaired electrons (i.e., are paramagnetic). It provides detailed information about the electronic environment of the metal center.

The methodology involves placing the sample in a strong magnetic field and irradiating it with microwave radiation. The absorption of energy is detected when the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons, which are split by the magnetic field.

An EPR spectrum can reveal:

g-values: These are analogous to the chemical shift in NMR and are sensitive to the electronic structure of the metal ion and the symmetry of the ligand field. Anisotropy in the g-value (gₓ, gᵧ, g_z) can provide detailed information about the geometry of the complex.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like ¹⁴N) leads to the splitting of EPR lines. This hyperfine structure provides direct evidence of the atoms that are part of the coordination sphere and the degree of covalency in the metal-ligand bonds. For instance, the chemical oxidation of complexes containing a 2,6-di-tert-butylphenol (B90309) fragment to phenoxyl radicals can be studied using the ESR method. researchgate.net

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique used specifically for characterizing iron complexes (and complexes of a few other nuclides). It probes the nuclear energy levels of the ⁵⁷Fe isotope and is exceptionally informative about the oxidation state, spin state, and site symmetry of the iron center. mdpi.com

The primary parameters obtained from a Mössbauer spectrum are:

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. osti.govresearchgate.net It is highly sensitive to the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)) and the covalency of the metal-ligand bonds. researchgate.net

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field gradient. osti.gov A non-zero quadrupole splitting indicates a distortion from a perfect cubic (octahedral or tetrahedral) symmetry around the iron nucleus. The magnitude of the splitting provides information about the spin state (high-spin vs. low-spin) and the geometry of the iron center. mdpi.com

The table below shows typical Mössbauer parameters for high-spin and low-spin iron(II) and iron(III) complexes.

| Iron State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Fe(II) | High-Spin (S=2) | 0.6 - 1.7 | 1.5 - 3.0 |

| Fe(II) | Low-Spin (S=0) | -0.1 - 0.7 | 0.0 - 1.8 |

| Fe(III) | High-Spin (S=5/2) | 0.1 - 0.5 | 0.0 - 0.8 |

| Fe(III) | Low-Spin (S=1/2) | -0.1 - 0.4 | 0.5 - 2.0 |

Data are typical ranges and can vary based on the specific ligand environment.

Magnetic Properties of Metal Complexes (Theoretical and Measurement Methodologies)

The study of the magnetic properties of metal complexes containing this compound provides insight into the number and arrangement of unpaired electrons. This is particularly interesting for polynuclear complexes where the ligand can mediate magnetic interactions between metal centers.

Theoretical Basis: The magnetic moment of a complex arises from the spin and orbital angular momenta of its unpaired electrons. For many first-row transition metal complexes, the orbital contribution is largely "quenched" by the ligand field, and the magnetic moment can be approximated by the spin-only formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. Deviations from this value can indicate orbital contributions or magnetic exchange interactions.

Measurement Methodology: The primary experimental technique is magnetometry, often using a Superconducting Quantum Interference Device (SQUID). This instrument measures the molar magnetic susceptibility (χ_M) of a sample over a range of temperatures.

A plot of χ_M vs. T or, more commonly, χ_M*T vs. T is used to analyze the magnetic behavior.

For a simple paramagnetic complex with no interaction between metal centers, the value of χ_M*T should be constant as temperature changes.

Antiferromagnetic Coupling: If the magnetic moments on adjacent metal centers align in opposition (spin down, spin up), χ_M*T will decrease as the temperature is lowered. researchgate.net

Ferromagnetic Coupling: If the moments align in the same direction (spin up, spin up), χ_M*T will increase as the temperature is lowered. vnu.edu.vn

By fitting the experimental data to theoretical models, it is possible to quantify the strength of the magnetic exchange interaction, typically represented by the coupling constant 'J'. researchgate.netvnu.edu.vn

In-depth Analysis of this compound in Coordination Chemistry

The exploration of this compound as a ligand in coordination chemistry reveals a landscape where specific magnetic phenomena such as spin crossover and detailed exchange coupling interactions in polymetallic systems are not extensively documented in publicly available research. While the broader field of coordination chemistry actively investigates these properties in a vast array of metal-ligand complexes, specific studies focusing on the title compound are conspicuously sparse. This article aims to address the requested topics based on the limited available information and general principles of coordination chemistry.

Coordination Chemistry of 2,6 Di Tert Butylisonicotinic Acid: Ligand Design and Complex Formation

The structure of 2,6-di-tert-butylisonicotinic acid, featuring bulky tert-butyl groups flanking a pyridine (B92270) ring with a carboxylic acid function at the 4-position, presents unique steric and electronic properties that influence its role as a ligand. The steric hindrance imposed by the tert-butyl groups can dictate the coordination geometry around a metal center, potentially leading to unusual coordination numbers or distorted geometries. The carboxylate group provides a primary site for coordination, while the pyridine nitrogen offers an additional binding site, allowing for the formation of diverse coordination complexes, including mononuclear, polynuclear, and coordination polymers.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by changes in magnetic, optical, and structural properties. The occurrence of SCO is highly dependent on the ligand field strength and the specific geometry of the coordination sphere.

General studies on iron(II) complexes with related pyridine-based ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, have shown high-temperature spin crossover. nih.govnih.gov However, the electronic and steric differences between these ligands and this compound are significant, making direct analogies speculative.

Exchange coupling describes the magnetic interaction between paramagnetic centers in a polymetallic complex, which can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment). The nature and magnitude of this interaction are mediated by the bridging ligands connecting the metal ions.

Detailed studies on the exchange coupling interactions within polymetallic complexes specifically bridged by 2,6-di-tert-butylisonicotinate are scarce in the accessible scientific literature. Research on related systems offers some insights into potential behaviors. For instance, studies on cobalt(II) complexes with a tripyridine ligand containing a 2,6-di-tert-butylphenolic fragment indicated that the exchange coupling between Co(II) ions transmitted by the ligand was negligibly weak. gcnayanangal.comenamine.net This suggests that the electronic pathway provided by some complex organic ligands may not be efficient for mediating strong magnetic interactions.

In contrast, strong ferromagnetic exchange couplings have been observed in copper(II) and nickel(II) complexes with a paramagnetic tridentate chelate ligand, 2,2'-bipyridin-6-yl tert-butyl nitroxide, where the radical oxygen is directly coordinated to the metal. nih.gov This highlights that the nature of the bridging moiety is critical in determining the magnetic properties.

Without specific experimental data from complexes of this compound, any discussion on exchange coupling remains theoretical. The carboxylate bridge in a syn-anti or syn-syn conformation could potentially mediate magnetic exchange, but the magnitude and nature of this interaction would depend on the precise geometry of the bridge and the d-orbitals involved.

Due to the lack of specific research findings on spin crossover and exchange coupling for complexes of this compound, no data tables can be generated.

**applications in Catalysis: Leveraging the Steric and Electronic Features of 2,6 Di Tert Butylisonicotinic Acid Ligands**

Homogeneous Catalysis Utilizing Metal Complexes of 2,6-Di-tert-butylisonicotinic Acid

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity. Metal complexes of this compound could serve as effective homogeneous catalysts, with the ligand's structure playing a crucial role in determining the outcome of the catalytic process.

The design of catalysts for specific organic transformations is a cornerstone of modern synthetic chemistry. The steric bulk of this compound could be particularly advantageous in reactions such as C-H activation and cross-coupling. nih.govdmaiti.comresearchgate.netnih.govrsc.org In C-H activation, the ligand's size could direct the metal center to activate specific C-H bonds, leading to high regioselectivity. nih.govdmaiti.comresearchgate.netnih.govrsc.org For cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, the ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle, potentially enhancing catalyst turnover and stability. nih.gov While general principles of ligand design for these transformations are well-established, specific examples employing this compound are not prominently featured in the available literature.

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts. For metal complexes of this compound, mechanistic studies would involve identifying key intermediates, determining rate-limiting steps, and understanding the role of the ligand in each elementary step of the catalytic process. Techniques such as kinetic studies, in-situ spectroscopy, and computational modeling would be invaluable in elucidating these mechanisms. However, specific mechanistic investigations for catalytic cycles involving this particular ligand are not readily found in the surveyed literature.

The development of enantioselective catalysts is of paramount importance for the synthesis of chiral molecules, particularly in the pharmaceutical industry. By introducing chiral centers into the this compound ligand, it is conceivable to develop chiral metal complexes for asymmetric catalysis. researchgate.netnih.govamanote.comnih.govscbt.comnih.gov The steric bulk of the tert-butyl groups, in concert with the chiral elements, could create a well-defined chiral pocket around the metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. researchgate.netnih.govamanote.comnih.govscbt.comnih.gov The design and synthesis of such chiral ligands derived from this compound and their application in enantioselective catalysis represent a promising but underexplored area of research.

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The immobilization of this compound onto solid supports could lead to the development of robust and reusable heterogeneous catalysts.

Various strategies can be employed to immobilize this compound onto solid supports such as silica (B1680970), alumina, or polymers. The carboxylic acid functionality of the ligand provides a convenient anchor for covalent attachment to the support material. researchgate.net Alternatively, non-covalent immobilization methods, such as adsorption or ion-exchange, could also be utilized. The choice of immobilization strategy would depend on the desired stability of the catalyst and the specific reaction conditions. While numerous methods for ligand immobilization are known, their specific application to this compound is not extensively documented. researchgate.netgoogle.com

Once immobilized, the this compound-functionalized support can be used to coordinate with various metal precursors to generate supported catalysts. These materials would combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability). The performance of these supported catalysts would depend on factors such as the nature of the support, the loading of the ligand and metal, and the accessibility of the catalytic sites. The development and testing of such supported catalysts for various organic transformations is a logical next step, though specific research in this area appears to be limited.

Reactor Design and Process Optimization for Heterogeneous Systems

When a catalyst incorporating the this compound ligand is immobilized on a solid support for use in a heterogeneous system, reactor design and process optimization are critical for maximizing efficiency and lifespan. The choice of reactor—such as a packed-bed, fluidized-bed, or slurry reactor—depends on factors like reaction kinetics, heat and mass transfer characteristics, and the physical properties of the supported catalyst.

Process optimization involves fine-tuning parameters to achieve the desired conversion and selectivity. Key variables include:

Temperature: Must be high enough to ensure adequate reaction rates but low enough to prevent thermal degradation of the ligand and support, or the formation of unwanted byproducts.

Pressure: Can influence reactant concentrations (for gases) and phase behavior, affecting reaction rates and pathways.

Flow Rate/Residence Time: Controls the duration of contact between the reactants and the catalyst, directly impacting conversion levels.

Solvent: The choice of solvent can affect substrate solubility, product separation, and catalyst stability.

A significant challenge in many solid acid catalytic processes is rapid deactivation due to the formation of carbonaceous deposits, or "coke". conicet.gov.ar The structure of this coke can become more aromatic and difficult to remove as the reaction or regeneration temperature increases. conicet.gov.ar Therefore, process optimization for systems with ligands like this compound would focus on conditions that minimize coke formation, potentially through the use of supercritical fluids or by carefully controlling temperature profiles within the reactor.

Role of Steric Hindrance in Modulating Catalytic Activity and Selectivity

The defining feature of the this compound ligand is the profound steric hindrance provided by the two tert-butyl groups positioned ortho to the nitrogen atom. documentsdelivered.com This steric bulk is not merely a passive feature; it actively modulates the catalyst's performance. The introduction of these bulky groups can significantly influence the acidity and reactivity of the molecule and any associated metal center. rsc.org

Active Site Protection and Substrate Specificity

The bulky tert-butyl groups create a sterically congested pocket around the catalytic active site. This architecture serves two primary functions:

Active Site Protection: The steric shield physically hinders intermolecular interactions between catalyst molecules, which can prevent deactivation pathways such as dimerization or oligomerization of the active species. It also limits the access of potential catalyst poisons to the metal center, thereby extending the catalyst's operational lifetime.

Substrate Specificity: The constrained environment acts as a molecular gatekeeper, imposing geometric constraints on substrate binding. Only substrates with a compatible size and shape can access the active site and undergo transformation. This "lock-and-key" mechanism can lead to exceptionally high selectivity for a desired product, discriminating between substrates with subtle structural differences (e.g., linear vs. branched isomers). While direct studies on this ligand are limited, the principle is well-established in catalysis, where sterically hindered ligands are used to achieve high ligand selectivity. nih.govnih.gov

Turnover Frequency and Turnover Number Studies

The performance of a catalyst is quantitatively assessed by its Turnover Number (TON) and Turnover Frequency (TOF).

Turnover Frequency (TOF) is the number of catalytic cycles occurring per unit of time (usually seconds⁻¹). It is a measure of the intrinsic speed or activity of the catalyst under specific conditions. wikipedia.orgiitm.ac.in

Table 1: Illustrative Comparison of Catalytic Performance

| Catalyst System | Ligand | Plausible TOF (s⁻¹) | Plausible TON | Key Feature |

| Catalyst A | Unhindered Pyridine (B92270) Ligand | 15.2 | 1,500 | High initial activity, prone to deactivation. |

| Catalyst B | This compound | 4.5 | 50,000 | Lower initial activity, high stability and selectivity. |

This table is illustrative and presents hypothetical data to demonstrate the concepts of TOF and TON in the context of steric hindrance.

Regeneration and Reusability of Catalytic Systems

A key advantage of heterogeneous catalysts is the potential for separation and reuse. mdpi.com For catalysts supported with this compound, establishing effective regeneration protocols is crucial for economic and environmental sustainability. Catalyst deactivation can occur through mechanisms such as fouling by coke, poisoning, or leaching of the active component. conicet.gov.ar

Regeneration aims to restore the catalyst's activity. Common methods include:

Calcination: Controlled heating in the presence of air or oxygen to burn off organic deposits (coke). The thermal stability of the ligand and support is a critical consideration.

Solvent Washing: Using solvents to dissolve and remove adsorbed poisons or byproducts from the catalyst surface.

Chemical Treatment: Using specific chemical agents, such as ozone followed by hydrogen, to remove stubborn coke at lower temperatures, which can be less damaging to the catalyst structure. conicet.gov.ar The use of hydrogen peroxide has also been explored as a low-temperature regeneration agent. conicet.gov.ar

The reusability of the catalyst is validated by subjecting it to multiple reaction-regeneration cycles. The catalyst's activity and selectivity are measured in each cycle to assess any degradation in performance. A robust catalytic system will maintain high performance over numerous cycles with minimal loss of activity. researchgate.net

Table 2: Hypothetical Reusability Study Data

| Cycle Number | Substrate Conversion (%) | Selectivity to Desired Product (%) |

| 1 | 99 | 98 |

| 2 | 98 | 98 |

| 3 | 98 | 97 |

| 4 | 96 | 97 |

| 5 | 95 | 96 |

This table presents hypothetical data illustrating a successful reusability study where the catalyst maintains high performance over five cycles.

**derivatization and Functionalization Strategies for 2,6 Di Tert Butylisonicotinic Acid**

Esterification and Amidation Reactions for Carboxylic Acid Functionalization

The carboxylic acid group is the most reactive site for derivatization on the 2,6-di-tert-butylisonicotinic acid scaffold. Standard esterification and amidation reactions can be employed to convert the acid into a wide range of esters and amides, thereby modulating its solubility, coordination properties, and utility as a synthetic building block.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. However, the steric hindrance imposed by the adjacent tert-butyl groups may necessitate more forceful conditions or specific catalytic systems compared to unhindered acids. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) coupling system is particularly effective for esterifying sterically hindered alcohols and acids at room temperature. orgsyn.org This method avoids the need for harsh acidic conditions that could potentially lead to side reactions. For simpler alcohols, classic Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst can be employed, though reaction times may be longer. The synthesis of tert-butyl esters, which can serve as protected forms of the carboxylic acid, can be accomplished using tert-butyl alcohol with reagents like EDC and a DMAP or calcined hydrotalcite base. researchgate.net

Amidation: The formation of amides from this compound is crucial for incorporating this moiety into peptide-like structures or for creating ligands with specific hydrogen-bonding capabilities. Direct thermal amidation by heating the acid with an amine is possible but often requires high temperatures and results in water as a byproduct. mdpi.com More efficient and milder methods involve the use of coupling agents. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective for the direct amidation of carboxylic acids, including those with polar heterocyclic groups, under relatively mild conditions. nih.govucl.ac.uk These reactions can be run at high concentrations in solvents like tert-butyl acetate, which facilitates water removal and simplifies product purification. nih.gov For more challenging or sensitive substrates, peptide coupling reagents common in medicinal chemistry can be utilized.

Table 1: Representative Conditions for Esterification and Amidation

| Reaction Type | Reagents & Conditions | Target Functional Group | Key Features |

|---|---|---|---|

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂, Room Temp | Ester | Mild conditions, suitable for sterically hindered substrates. orgsyn.org |

| Esterification | tert-Butanol, EDC, DMAP | tert-Butyl Ester | Forms a protected acid derivative. researchgate.net |

| Amidation | Amine, B(OCH₂CF₃)₃, tert-Butyl Acetate, Reflux | Amide | Catalytic, good for heterocyclic acids, efficient water removal. nih.gov |

| Amidation | Amine, Coupling Agents (e.g., HATU, HOBt), Base | Amide | Standard in peptide synthesis, reliable for complex amines. |

Pyridine (B92270) Ring Functionalization and Modification

Modification of the pyridine ring itself offers a pathway to fundamentally alter the electronic properties and steric profile of the molecule. Key strategies include metallation followed by quenching with an electrophile, and halogenation followed by cross-coupling.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgbaranlab.org In this compound, the carboxylic acid group (or its deprotonated carboxylate form) at the C4 position can act as a DMG. This directs the metallation, typically with a strong base like n-butyllithium or sec-butyllithium, exclusively to the C3 and C5 positions of the pyridine ring. harvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles (E+), allowing for the introduction of new functional groups at these positions.

This process allows for the precise installation of substituents such as alkyl, silyl, or carbonyl groups, providing access to a library of 3,5-disubstituted-2,6-di-tert-butylisonicotinic acid derivatives. The choice of base and reaction conditions is critical to avoid competitive side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu

An alternative and highly versatile route to functionalizing the C3 and C5 positions involves initial halogenation of the pyridine ring, followed by transition-metal-catalyzed cross-coupling reactions. Electrophilic aromatic substitution can introduce bromine or iodine at the 3- and 5-positions.

Once the halogenated derivatives (e.g., 3-bromo- (B131339) or 3,5-dibromo-2,6-di-tert-butylisonicotinic acid) are synthesized, they become valuable substrates for a multitude of palladium-catalyzed cross-coupling reactions. youtube.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes is also effective for creating C-C bonds and is often superior for complex heterocyclic systems. nih.gov

Heck Coupling: Reaction with alkenes can append vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines introduces amino groups.

The presence of an activating group can influence the selectivity of these reactions on dihalogenated pyridines, allowing for sequential or site-selective functionalization. nih.gov This two-step halogenation/cross-coupling sequence provides a robust and modular approach to synthesizing complex analogs with tailored electronic properties.

Table 2: Cross-Coupling Reactions for Functionalizing Halogenated Pyridine Derivatives

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl, Vinyl) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl, Alkyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkene) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-N |

Synthesis of Novel Analogs with Modified Steric or Electronic Properties

The synthesis of novel analogs of this compound is driven by the desire to systematically modify its properties. This can be achieved by altering the bulky groups at the 2,6-positions or by introducing electronically active substituents onto the pyridine ring.

Inspired by work on other sterically hindered aromatics, the tert-butyl groups can be replaced with other bulky substituents to fine-tune the steric environment around the pyridine nitrogen. mdpi.com For example, replacing one or both tert-butyl groups with adamantyl, triphenylmethyl, or other large alkyl groups could further enhance thermal stability or create specific pockets for metal coordination.

More commonly, electronic properties are modified by introducing electron-donating or electron-withdrawing groups at the 3- and 5-positions using the methods described in section 7.2. For instance:

Electron-Withdrawing Groups (EWGs): Introducing groups like -CF₃, -CN, or -NO₂ via cross-coupling or other synthetic transformations will lower the pKa of the acid and modify the electron density of the pyridine ring, affecting its coordination chemistry.

Electron-Donating Groups (EDGs): Installing groups like -OCH₃ or -N(CH₃)₂ will have the opposite effect, increasing the basicity of the pyridine nitrogen.

These modifications allow for the creation of a wide array of analogs with a predictable spectrum of steric and electronic profiles, essential for applications in catalysis and materials science.

Table 3: Strategies for Analog Synthesis

| Modification Strategy | Target Position | Example Substituent | Resulting Property Change |